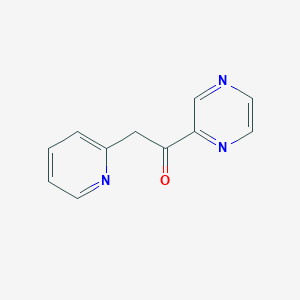![molecular formula C20H17BrN2O5 B12911663 Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- CAS No. 643753-05-3](/img/structure/B12911663.png)
Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline ring substituted with a bromine atom, linked to a phenoxy group and further connected to a glycine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- typically involves multiple steps, starting with the preparation of the quinoline derivative. The bromination of quinoline is followed by the formation of the phenoxy intermediate. The final step involves coupling the phenoxy intermediate with glycine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting its function and leading to antitumor activity. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2-{4-[(7-chloro-2-quinolinyl)oxy]phenoxy}propionic acid
- 2-{4-[(7-fluoro-2-quinolinyl)oxy]phenoxy}propionic acid
Uniqueness
Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development.
特性
CAS番号 |
643753-05-3 |
|---|---|
分子式 |
C20H17BrN2O5 |
分子量 |
445.3 g/mol |
IUPAC名 |
2-[2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5/c1-12(20(26)22-11-19(24)25)27-15-5-7-16(8-6-15)28-18-9-3-13-2-4-14(21)10-17(13)23-18/h2-10,12H,11H2,1H3,(H,22,26)(H,24,25) |
InChIキー |
ZEAOOTYTERCBMG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)


![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)

